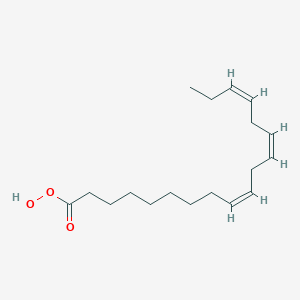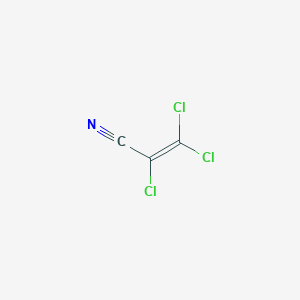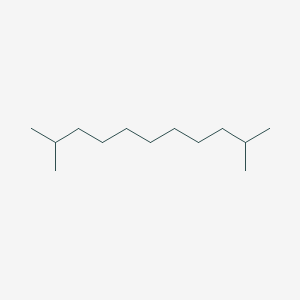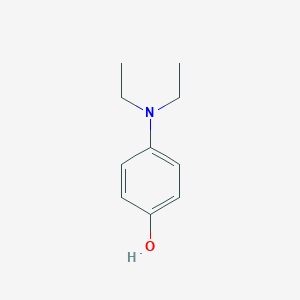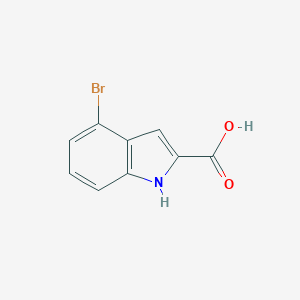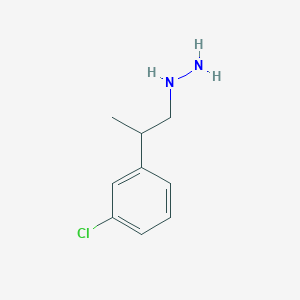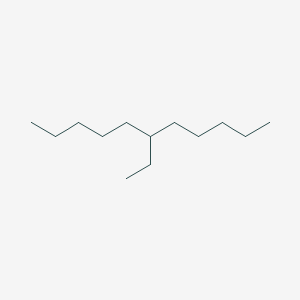
6-Ethylundecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethylundecane is an organic compound with the chemical formula C12H26. It is a colorless liquid that is commonly used in scientific research due to its unique properties.
Mechanism Of Action
The mechanism of action of 6-Ethylundecane is not fully understood. However, it is believed to act as a hydrocarbon receptor agonist, which activates the aryl hydrocarbon receptor (AhR) pathway. This pathway is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical And Physiological Effects
6-Ethylundecane has been shown to have various biochemical and physiological effects. It has been found to induce cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. It has also been shown to affect the expression of various genes involved in the immune response and inflammation.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 6-Ethylundecane in lab experiments is its availability and low cost. It is also a stable compound that can be stored for long periods without degradation. However, one of the limitations of using 6-Ethylundecane is its low solubility in water, which makes it difficult to use in aqueous solutions.
Future Directions
There are several future directions for the use of 6-Ethylundecane in scientific research. One area of interest is its potential use as a biomarker for exposure to environmental pollutants. It has also been suggested that 6-Ethylundecane may have therapeutic potential in the treatment of various diseases, including cancer and autoimmune disorders.
Conclusion:
In conclusion, 6-Ethylundecane is a unique compound that has many applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 6-Ethylundecane in various fields of study.
Synthesis Methods
6-Ethylundecane can be synthesized through the reaction of 1-bromoundecane and diethylzinc in the presence of palladium(0) catalyst. This method is commonly used in laboratories to produce large quantities of 6-Ethylundecane.
Scientific Research Applications
6-Ethylundecane is widely used in scientific research due to its unique properties. It is commonly used as a reference compound in gas chromatography-mass spectrometry (GC-MS) analysis. It is also used as a standard in the analysis of hydrocarbons in environmental samples.
properties
CAS RN |
17312-60-6 |
|---|---|
Product Name |
6-Ethylundecane |
Molecular Formula |
C13H28 |
Molecular Weight |
184.36 g/mol |
IUPAC Name |
6-ethylundecane |
InChI |
InChI=1S/C13H28/c1-4-7-9-11-13(6-3)12-10-8-5-2/h13H,4-12H2,1-3H3 |
InChI Key |
UYLXFWBCWBLQEZ-UHFFFAOYSA-N |
SMILES |
CCCCCC(CC)CCCCC |
Canonical SMILES |
CCCCCC(CC)CCCCC |
synonyms |
6-Ethylundecane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



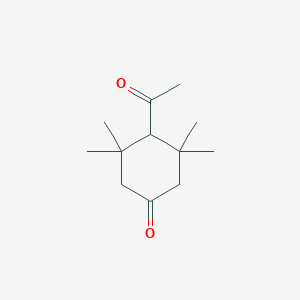
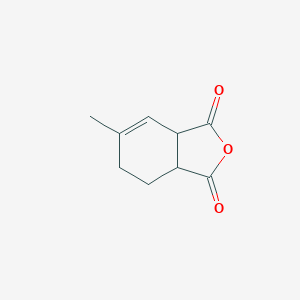
![10-[[5-[(10-Oxoanthracen-9-ylidene)methyl]furan-2-yl]methylidene]anthracen-9-one](/img/structure/B97772.png)
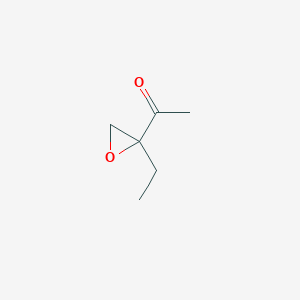

![(5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one](/img/structure/B97775.png)
![6-Methylbenzo[b]thiophene](/img/structure/B97776.png)
